

2-Ethoxybenzamidine Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxybenzamidine hydrochloride

Cat. No.: B146318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamidine hydrochloride is a key pharmaceutical intermediate, most notably utilized in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction. This technical guide provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing. The document includes tabulated quantitative data, step-by-step experimental methodologies, and visual diagrams of synthetic workflows and relevant biological pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical Properties and Identification

2-Ethoxybenzamidine hydrochloride is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	18637-00-8	[1]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O	[1]
Molecular Weight	200.67 g/mol	[1]
Appearance	White to Off-White Solid	[1]
Melting Point	132 - 137 °C	
Storage	2-8°C, Hygroscopic, under inert atmosphere	[1]

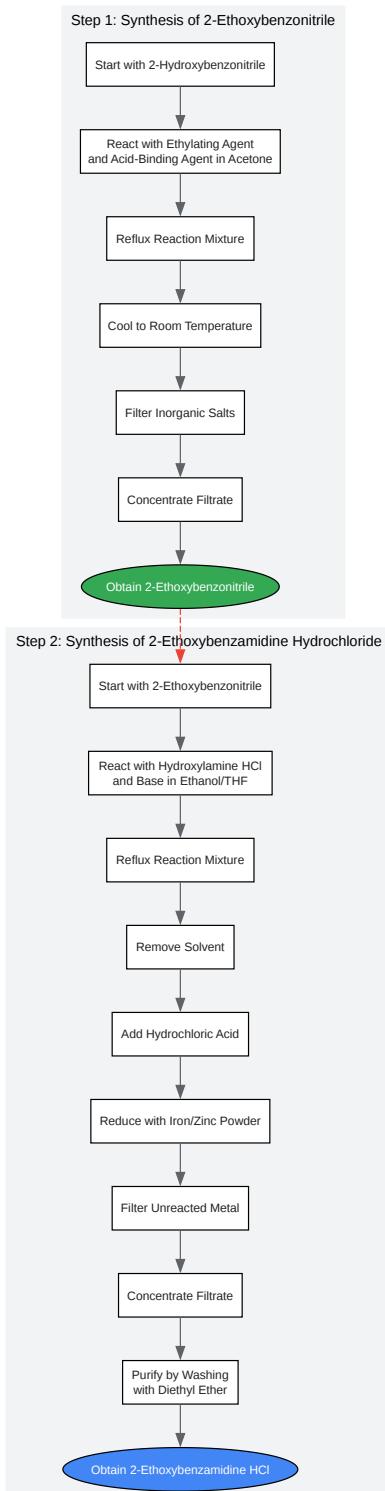
Synthesis of 2-Ethoxybenzamidine Hydrochloride

A common and efficient method for the synthesis of **2-Ethoxybenzamidine hydrochloride** involves a two-step process starting from 2-hydroxybenzonitrile. The overall synthesis yields are reported to be in the range of 85-90%.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxybenzonitrile

- Reaction: Ethylation of 2-hydroxybenzonitrile.
- Reagents: 2-hydroxybenzonitrile, an ethylating agent (e.g., ethyl bromide), and an acid-binding agent (e.g., potassium carbonate or sodium carbonate).
- Solvent: Acetone.
- Procedure:
 - To a solution of 2-hydroxybenzonitrile in acetone, add the acid-binding agent and the ethylating agent.
 - Reflux the mixture for a specified period.
 - After cooling, the inorganic salts are filtered off.


- The filtrate is concentrated under reduced pressure to yield 2-ethoxybenzonitrile.
- Yield: 92-97%.

Step 2: Synthesis of **2-Ethoxybenzamidine Hydrochloride**

- Reaction: Conversion of the nitrile to the amidine hydrochloride.
- Reagents: 2-ethoxybenzonitrile, hydroxylamine hydrochloride, a base (e.g., potassium carbonate), and a reducing agent (e.g., iron powder or zinc powder).
- Solvents: Ethanol or Tetrahydrofuran, followed by aqueous hydrochloric acid.
- Procedure:
 - Reflux 2-ethoxybenzonitrile with hydroxylamine hydrochloride and a base in a suitable solvent (e.g., ethanol or tetrahydrofuran).
 - After the reaction is complete, the solvent is removed under reduced pressure.
 - The residue is taken up in hydrochloric acid, and a reducing agent is added portion-wise with stirring at room temperature.
 - After the reduction is complete, the unreacted metal powder is filtered off.
 - The filtrate is concentrated under reduced pressure.
 - The crude product is purified by washing with a suitable solvent like diethyl ether to afford **2-Ethoxybenzamidine hydrochloride** as a white crystalline solid.
- Yield: 85-90%.

Synthesis Workflow

Synthesis Workflow of 2-Ethoxybenzamidine Hydrochloride

[Click to download full resolution via product page](#)

Caption: Flowchart of the two-step synthesis of **2-Ethoxybenzamidine Hydrochloride**.

Characterization Data

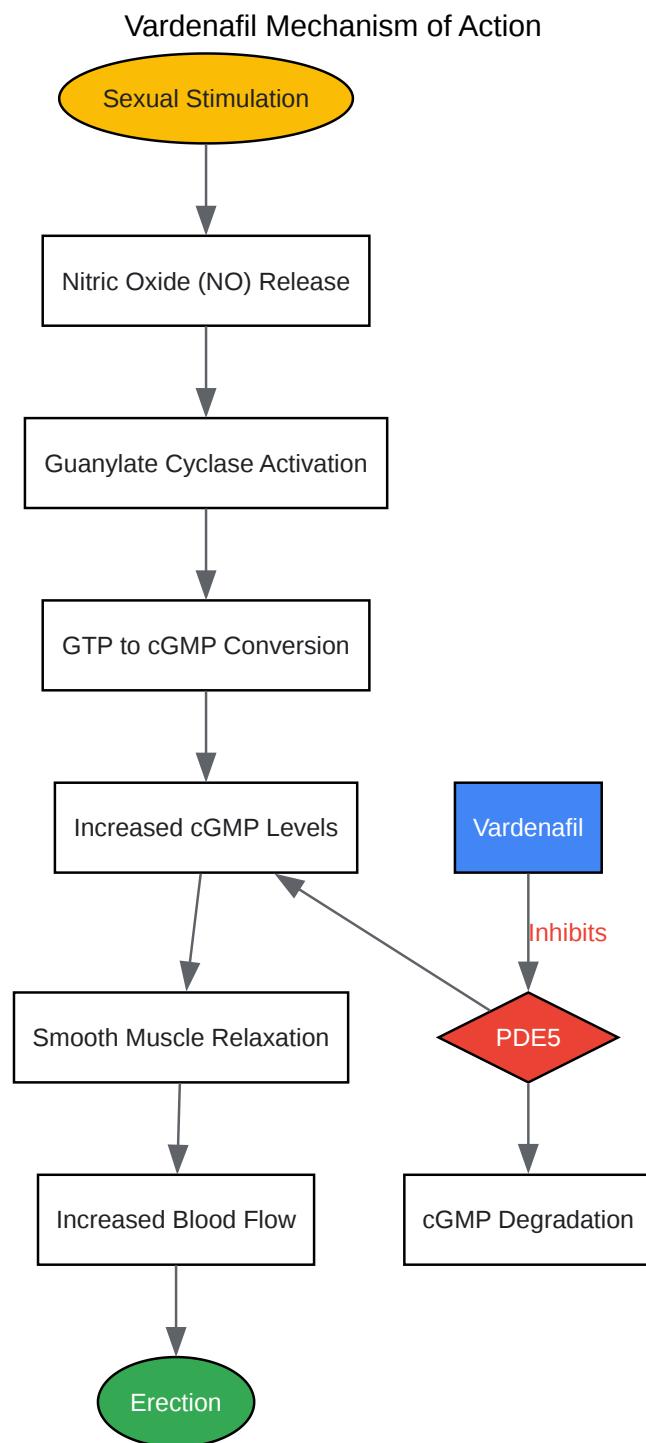
While specific, experimentally-derived spectra for **2-Ethoxybenzamidine hydrochloride** are not readily available in public literature, the expected characteristic signals based on its structure are presented below. These are crucial for confirming the identity and purity of the synthesized intermediate.

Analysis	Expected Data
¹ H NMR	Aromatic protons (multiplet, ~7.0-7.8 ppm), -OCH ₂ - protons (quartet, ~4.1-4.3 ppm), -CH ₃ protons (triplet, ~1.4-1.6 ppm), -NH ₂ and -NH protons (broad singlets, variable chemical shift).
¹³ C NMR	Aromatic carbons (~110-160 ppm), amidine carbon (-C(=NH)NH ₂) (~165-170 ppm), -OCH ₂ - carbon (~60-70 ppm), -CH ₃ carbon (~10-20 ppm).
IR (cm ⁻¹)	N-H stretching (broad, ~3100-3400), C=N stretching (~1650), C-N stretching (~1250), C-O stretching (~1040).
Mass Spec (m/z)	Expected molecular ion peak for the free base (C ₉ H ₁₂ N ₂ O) at approximately 164.10.

Role as a Pharmaceutical Intermediate

The primary application of **2-Ethoxybenzamidine hydrochloride** is as a crucial building block in the synthesis of Vardenafil. It serves as a precursor for the formation of the core imidazotriazinone ring structure of the final active pharmaceutical ingredient (API).

Vardenafil Synthesis


2-Ethoxybenzamidine hydrochloride is reacted in a multi-step condensation and cyclization process to form the heterocyclic core of Vardenafil. This is a critical step that dictates the overall yield and purity of the final drug substance. The amidine group provides the necessary nitrogen atoms for the construction of the triazinone ring.

Signaling Pathway of Vardenafil

Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding its mechanism of action is crucial for appreciating the significance of its precursor, **2-Ethoxybenzamidine hydrochloride**.

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum and helicine arteries. This relaxation allows for increased blood flow into the penis, resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP. Vardenafil inhibits PDE5, thereby preventing the breakdown of cGMP. This leads to an accumulation of cGMP, prolonging its vasodilatory effects and facilitating a sustained erection.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Vardenafil's action as a PDE5 inhibitor.

Other Potential Applications

While the primary documented use of **2-Ethoxybenzamidine hydrochloride** is in Vardenafil synthesis, the benzamidine scaffold is present in a wide range of biologically active molecules. Derivatives of benzamidine have been investigated for various therapeutic applications, including:

- Antifungal agents
- Antiviral compounds
- Anticancer therapeutics

The presence of the ethoxy group at the 2-position of the benzene ring in **2-Ethoxybenzamidine hydrochloride** offers a unique starting point for the synthesis of novel benzamidine derivatives with potentially enhanced or novel pharmacological activities. Further research into the derivatization of this intermediate could lead to the discovery of new therapeutic agents.

Safety and Handling

2-Ethoxybenzamidine hydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

2-Ethoxybenzamidine hydrochloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined synthesis and critical role in the production of Vardenafil highlight its importance in the pharmaceutical industry. The potential for this compound to serve as a scaffold for the development of new therapeutic agents in other disease areas warrants further investigation. This guide provides a foundational resource for scientists and researchers working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [2-Ethoxybenzamidine Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146318#2-ethoxybenzamidine-hydrochloride-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com